

# Application of LY2365109 Hydrochloride in Neuronal Culture: Application Notes and Protocols

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## Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B10768311

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## Introduction

**LY2365109 hydrochloride** is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] GlyT1 is crucial for regulating extracellular glycine concentrations in the central nervous system (CNS).[2] Glycine acts as an inhibitory neurotransmitter and as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal for excitatory neurotransmission.[2] By inhibiting GlyT1, **LY2365109 hydrochloride** increases synaptic glycine levels, thereby potentiating NMDA receptor function. This mechanism of action has generated significant interest in its potential therapeutic applications for CNS disorders associated with NMDA receptor hypofunction, such as schizophrenia.[4][6] Furthermore, modulation of glutamatergic neurotransmission suggests a potential role for **LY2365109 hydrochloride** in neuroprotection against excitotoxicity.

These application notes provide detailed protocols for utilizing **LY2365109 hydrochloride** in primary neuronal cultures to investigate its neuroprotective effects against glutamate-induced excitotoxicity.

## Data Presentation

## Compound Information

Parameter	Value	Reference
IUPAC Name	N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride	[1]
Molecular Formula	C <sub>22</sub> H <sub>28</sub> ClNO <sub>5</sub>	[1]
Molecular Weight	421.92 g/mol	[1]
IC <sub>50</sub> for GlyT1	15.8 nM (in cells over-expressing hGlyT1a)	[1][3][4]
IC <sub>50</sub> for GlyT2	> 30,000 nM	[2][3]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	[2][5]

## Experimental Parameters for Neuroprotection Assay

Parameter	Recommended Range/Value	Notes
Cell Type	Primary Cortical or Hippocampal Neurons (Rat or Mouse)	Neurons should be cultured for at least 7-10 days in vitro (DIV) to allow for mature synapse formation.
Glutamate Concentration	20-100 $\mu$ M	The optimal concentration should be determined empirically to induce 40-60% cell death after 24 hours.
LY2365109 Hydrochloride Concentration	10 nM - 10 $\mu$ M	A dose-response curve should be generated to determine the EC <sub>50</sub> for neuroprotection.
Pre-incubation Time with LY2365109	1 - 24 hours	Pre-incubation allows the compound to exert its effects before the excitotoxic insult.
Glutamate Exposure Time	24 hours	
Assay Readouts	Neuronal Viability (e.g., MTT, CellTiter-Glo), LDH Release, Caspase-3/7 Activation	Multiple endpoints are recommended to assess different aspects of cell death.

## Experimental Protocols

### Preparation of LY2365109 Hydrochloride Stock Solution

- Reconstitution: Prepare a 10 mM stock solution of **LY2365109 hydrochloride** in sterile, anhydrous DMSO.
- Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[\[4\]](#)

### Primary Neuronal Culture

This protocol is a general guideline for establishing primary cortical neuron cultures.

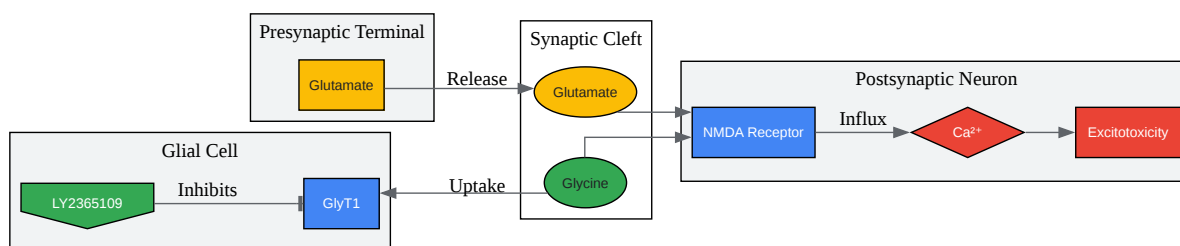
- Coat Culture Vessels:
  - Prepare a 50 µg/mL working solution of poly-D-lysine in sterile phosphate-buffered saline (PBS).
  - Add the poly-D-lysine solution to the culture vessels (e.g., 96-well plates, 0.1 mL/well) and incubate for at least 1 hour at room temperature.
  - Aspirate the poly-D-lysine solution and wash the wells three times with sterile, distilled water.
  - Allow the vessels to dry completely in a sterile environment.
- Neuron Isolation:
  - Dissect cortices from embryonic day 18 (E18) rat or mouse pups in a sterile, ice-cold dissection medium.
  - Mechanically dissociate the tissue by gentle trituration in a suitable buffer.
  - Determine cell density and viability using a hemocytometer and trypan blue exclusion.
- Cell Plating and Maintenance:
  - Plate the neurons at a density of  $1-2 \times 10^5$  cells/cm<sup>2</sup> in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin).
  - Incubate the cultures at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
  - Perform a half-medium change every 2-3 days.
  - Allow the neurons to mature for at least 7 DIV before initiating experiments.

## Neuroprotection Assay against Glutamate-Induced Excitotoxicity

- Pre-treatment with **LY2365109 Hydrochloride**:
  - On DIV 7-10, prepare serial dilutions of **LY2365109 hydrochloride** in pre-warmed neuronal culture medium to achieve final concentrations ranging from 10 nM to 10  $\mu$ M.
  - Remove half of the medium from each well and replace it with the medium containing the appropriate concentration of **LY2365109 hydrochloride**. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
  - Incubate the cultures for 1 to 24 hours.
- Glutamate Insult:
  - Prepare a stock solution of L-glutamic acid in sterile water or PBS.
  - Add glutamate to the culture medium to achieve the desired final concentration (e.g., 50  $\mu$ M). Do not add glutamate to the negative control wells.
  - Incubate the cultures for 24 hours.
- Assessment of Neuronal Viability:
  - MTT Assay:
    - Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
    - Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) and incubate until the formazan crystals are fully dissolved.
    - Measure the absorbance at 570 nm using a microplate reader.
  - LDH Release Assay:
    - Collect the culture supernatant from each well.

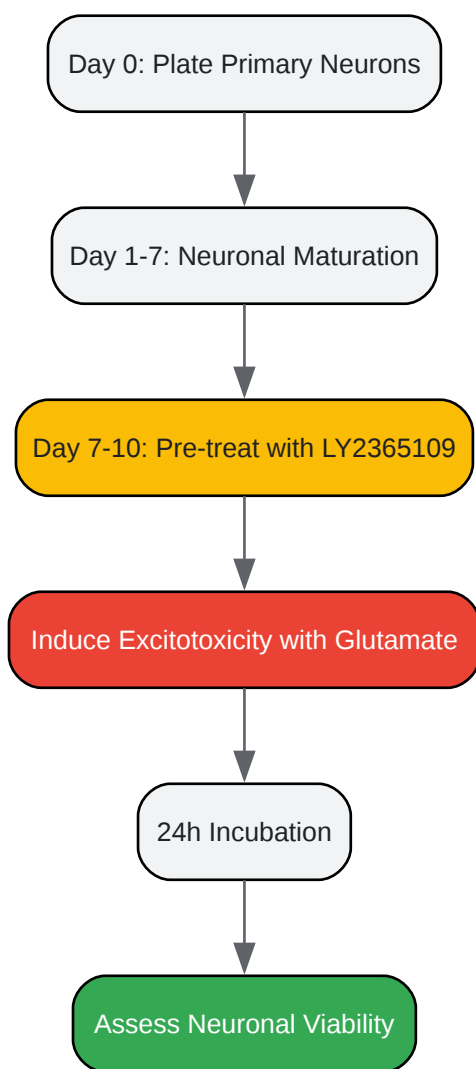
- Perform the LDH assay according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength.
- Caspase-3/7 Activation Assay:
  - Use a commercially available kit to measure caspase-3/7 activity according to the manufacturer's protocol. This can be a luminescence or fluorescence-based assay.

## Signaling Pathways and Workflows



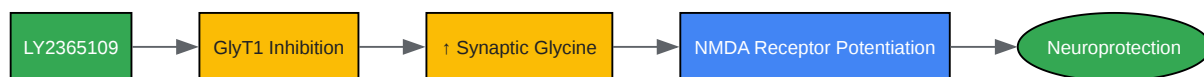
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Caption: Mechanism of **LY2365109 hydrochloride** action in the synapse.



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Caption: Workflow for the neuroprotection assay.



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Caption: Hypothesized mechanism of neuroprotection.

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